2-Chloroanthraquinone

Descripción

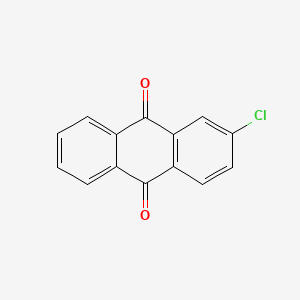

Structure

3D Structure

Propiedades

IUPAC Name |

2-chloroanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7ClO2/c15-8-5-6-11-12(7-8)14(17)10-4-2-1-3-9(10)13(11)16/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPKCTSIVDAWGFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7049213 | |

| Record name | 2-Chloroanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7049213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Grey or green powder; [Alfa Aesar MSDS] | |

| Record name | 2-Chloroanthraquinone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10003 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

131-09-9 | |

| Record name | 2-Chloroanthraquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131-09-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloroanthraquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000131099 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-CHLOROANTHRAQUINONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1702 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-Anthracenedione, 2-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Chloroanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7049213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloroanthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.556 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Chloroanthraquinone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ZD4DU5A9G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Chloroanthraquinone chemical structure and properties

An In-depth Technical Guide to 2-Chloroanthraquinone

Introduction

This compound is a halogenated aromatic organic compound derived from anthraquinone (B42736).[1] It appears as a pale yellow to orange crystalline solid or powder at room temperature.[1][2] This compound serves as a critical intermediate in the chemical industry, particularly in the synthesis of a wide range of anthraquinone-based dyes and pigments.[1][2][3] Its applications also extend to the preparation of pharmaceuticals and agrochemicals.[1] This document provides a comprehensive overview of the chemical structure, properties, synthesis, and experimental protocols related to this compound for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

The molecular structure of this compound consists of an anthraquinone core, which is a tricyclic aromatic ketone, with a single chlorine atom substituted at the second position of one of the outer benzene (B151609) rings.

Chemical Structure Diagram

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Chloroanthraquinone (CAS 131-09-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloroanthraquinone, identified by the CAS number 131-09-9, is a chlorinated derivative of anthraquinone (B42736). This technical guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and analysis, and a look into the biological activities characteristic of the broader anthraquinone class of compounds. This document is intended to serve as a valuable resource for professionals in research, chemical synthesis, and drug development.

Core Physical and Chemical Properties

This compound is a pale yellow, needle-like crystalline solid at room temperature.[1] It is largely insoluble in water but demonstrates solubility in several organic solvents, particularly in hot benzene, nitrobenzene, and concentrated sulfuric acid.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative physical and chemical properties of this compound.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₇ClO₂ | [3][4] |

| Molecular Weight | 242.66 g/mol | [3][4] |

| Appearance | Pale yellow needle-shaped crystals | [1] |

| Melting Point | 209-211 °C | [2][4][5] |

| Boiling Point | 425.7 ± 34.0 °C at 760 mmHg | [5] |

| Water Solubility | Insoluble | [2][5][6] |

| Solubility in Organic Solvents | Soluble in hot benzene, nitrobenzene, concentrated sulfuric acid | [1][2] |

| Density | 1.4 ± 0.1 g/cm³ | [5] |

| Flash Point | 179.7 ± 26.2 °C | [5] |

| Vapor Pressure | 0.0 ± 1.0 mmHg at 25°C | [5] |

Table 2: Chemical Identifiers and Descriptors

| Identifier/Descriptor | Value | Source(s) |

| CAS Number | 131-09-9 | [3][4] |

| EC Number | 205-010-0 | [4] |

| MDL Number | MFCD00001227 | [4] |

| Beilstein Registry Number | 2051842 | [4] |

| PubChem CID | 8553 | [7] |

| RTECS Number | CB6151000 | [2][5] |

| InChI | InChI=1S/C14H7ClO2/c15-8-5-6-11-12(7-8)14(17)10-4-2-1-3-9(10)13(11)16/h1-7H | [4] |

| SMILES | C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)Cl | [4] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the condensation of phthalic anhydride (B1165640) with chlorobenzene (B131634), followed by cyclization.[1][2]

Method 1: From Phthalic Anhydride and Chlorobenzene

-

Preparation of 2-(4-Chlorobenzoyl)benzoic Acid:

-

In a three-necked flask equipped with a stirrer and a gas absorption apparatus, combine finely powdered phthalic anhydride and freshly distilled, dry chlorobenzene.

-

While stirring, rapidly add anhydrous aluminum chloride.

-

Heat the mixture to the reaction temperature and maintain for several hours.

-

After cooling, decompose the aluminum chloride complex by adding water and dilute sulfuric or hydrochloric acid.

-

Remove unreacted chlorobenzene via steam distillation.

-

Cool the remaining mixture with cold water, stir, and filter the precipitate.

-

Wash the filter cake with water until the filtrate is free of sulfate (B86663) ions, then dry to obtain 2-(4-chlorobenzoyl)benzoic acid.

-

-

Dehydration and Cyclization:

-

In a clean, dry three-necked flask, add concentrated sulfuric acid (98%).

-

Slowly add the 2-(4-chlorobenzoyl)benzoic acid from the previous step while stirring.

-

Maintain the reaction at the specified temperature for several hours to ensure complete dehydration and cyclization.

-

Carefully pour the reaction mixture into cold water to precipitate the product.

-

Filter the solid and wash the filter cake with hot water until the filtrate is colorless.

-

Dry the product to a constant weight to yield this compound.

-

Method 2: From 2-Nitroanthraquinone (B1658324)

-

Chlorination:

-

In a suitable reaction vessel, pass chlorine gas (42.3 mM) through a mixture of dichlorobenzene (4 mL) and benzoyl chloride (50 mL) at a temperature not exceeding 30°C. The solution will turn from colorless to light yellow.

-

Add 2-nitroanthraquinone (28.3 mM) to the mixture.

-

Heat the reaction to 170°C and maintain for 5 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture and pour it into 500 mL of water.

-

Neutralize the aqueous mixture to pH 7 using a 50% sodium hydroxide (B78521) solution.

-

Extract the product with ethyl acetate (B1210297) (5 x 100 mL).

-

Combine the organic extracts and wash with a saturated saline solution (2 x 100 mL).

-

Dry the organic phase over anhydrous magnesium sulfate and filter.

-

Remove the solvent under vacuum to obtain a concentrated liquid.

-

Freeze the concentrate to induce crystallization.

-

Filter the crystals to obtain pale yellow, needle-shaped this compound. This method has been reported to yield a product with a melting point of 211.2°C and a yield of 83%.[1]

-

Analytical Application: Photoreduction Fluorescence (PRF) Detection of Ginsenosides (B1230088)

This compound has been utilized as a photo-reagent in the analysis of ginsenosides via photoreduction fluorescence detection coupled with high-performance liquid chromatography (HPLC).[2] While a detailed, step-by-step protocol is beyond the scope of this guide, the general workflow is as follows:

Biological Activity and Signaling Pathways of Anthraquinones

While specific signaling pathways for this compound are not well-documented in the available literature, the broader class of anthraquinone derivatives is known for a wide range of biological activities, including anticancer, anti-inflammatory, and antioxidant effects.[8][9] The toxicological profile of this compound indicates it may act as a hepatotoxin and a skin sensitizer.[7]

To illustrate a potential mechanism of action for this class of compounds, the following diagram depicts a representative signaling pathway that can be modulated by certain anthraquinone derivatives, leading to apoptosis in cancer cells. It is important to note that this is a generalized pathway and may not be directly applicable to this compound itself without further experimental validation.

Many anthraquinone derivatives have been shown to induce the production of reactive oxygen species (ROS), which in turn can activate the JNK signaling pathway, a key mediator of apoptosis.[10]

Conclusion

This compound (CAS 131-09-9) is a well-characterized organic compound with established physical and chemical properties. Its primary applications are in the synthesis of dyes and as a specialized analytical reagent. While its own biological activity is not extensively studied, the broader family of anthraquinones demonstrates significant potential in modulating cellular pathways, suggesting that this compound and its derivatives could be of interest for further investigation in drug discovery and development. This guide provides a foundational understanding of this compound for scientists and researchers in the field.

References

- 1. Page loading... [guidechem.com]

- 2. This compound CAS#: 131-09-9 [m.chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. This compound 97 131-09-9 [sigmaaldrich.com]

- 5. This compound | CAS#:131-09-9 | Chemsrc [chemsrc.com]

- 6. Page loading... [guidechem.com]

- 7. This compound | C14H7ClO2 | CID 8553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Novel Anthraquinone-Based Benzenesulfonamide Derivatives and Their Analogues as Potent Human Carbonic Anhydrase Inhibitors with Antitumor Activity: Synthesis, Biological Evaluation, and In Silico Analysis | MDPI [mdpi.com]

- 9. A Review on Bioactive Anthraquinone and Derivatives as the Regulators for ROS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel Anthraquinone Compounds Inhibit Colon Cancer Cell Proliferation via the Reactive Oxygen Species/JNK Pathway [mdpi.com]

An In-depth Technical Guide to the Solubility of 2-Chloroanthraquinone in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Chloroanthraquinone in common organic solvents. Due to a lack of extensive, publicly available quantitative data, this document focuses on qualitative solubility information and provides a detailed experimental protocol for researchers to determine precise solubility values.

Introduction to this compound

This compound is a chlorinated derivative of anthraquinone (B42736). It presents as a yellow crystalline solid and is a key intermediate in the synthesis of various dyes and pigments.[1][2][3] Understanding its solubility in different organic solvents is crucial for its application in chemical synthesis, purification processes, and formulation development.

Solubility Profile of this compound

Currently, there is a notable absence of specific quantitative solubility data (e.g., in g/L or mol/L) for this compound in the scientific literature. However, several sources provide qualitative descriptions of its solubility in a range of common organic solvents. This information is summarized in the table below. It is generally characterized as being insoluble in water but soluble in several organic solvents.[1][2][3]

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Family | Specific Solvent | Reported Solubility |

| Alcohols | Ethanol | Soluble |

| Ketones | Acetone | Soluble |

| Aromatic Hydrocarbons | Hot Benzene | Soluble |

| Nitrobenzene | Soluble | |

| Chlorinated Hydrocarbons | Chlorinated Hydrocarbons | Soluble |

| Acids | Concentrated Sulfuric Acid | Soluble |

| Aqueous | Water | Insoluble |

This table is a compilation of qualitative data from multiple sources. The term "soluble" indicates that the compound dissolves in the solvent, but the exact concentration is not specified.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol is necessary. The following methodology is based on established gravimetric methods used for determining the solubility of related anthraquinone derivatives.

3.1. Principle

The equilibrium solubility is determined by creating a saturated solution of this compound in the solvent of interest at a constant temperature. The concentration of the solute in a known amount of the saturated solution is then measured after the evaporation of the solvent.

3.2. Materials and Apparatus

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.0001 g)

-

Constant temperature water bath or incubator

-

Isothermal shaker

-

Glass vials with airtight seals

-

Syringes with filters (e.g., 0.45 µm PTFE)

-

Drying oven or vacuum desiccator

-

Centrifuge (optional)

3.3. Procedure

-

Sample Preparation: Add an excess amount of this compound to a pre-weighed glass vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Solvent Addition: Add a known volume or mass of the desired organic solvent to the vial.

-

Equilibration: Seal the vial tightly and place it in an isothermal shaker set to the desired temperature. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. The equilibration time should be determined empirically by taking measurements at different time points until the concentration remains constant.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the set temperature for a few hours to let the excess solid settle. If necessary, centrifuge the vial to facilitate the separation of the solid and liquid phases.

-

Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-heated or pre-cooled syringe (to the experimental temperature) fitted with a filter to avoid transferring any solid particles.

-

Gravimetric Analysis: Transfer the withdrawn sample to a pre-weighed, dry container. Record the exact mass of the saturated solution.

-

Solvent Evaporation: Evaporate the solvent from the container using a gentle stream of nitrogen, a drying oven at a temperature below the boiling point of the solvent and the decomposition temperature of the solute, or a vacuum desiccator.

-

Mass Determination: Once the solvent is completely evaporated, weigh the container with the dried solute.

-

Calculation: The solubility (S) can be calculated in g/L or other units using the following formula:

S (g/L) = (mass of dried solute / volume of saturated solution withdrawn) * 1000

3.4. Data Validation

-

Repeat the experiment at each temperature and for each solvent at least three times to ensure reproducibility.

-

Analyze the solid phase before and after the experiment (e.g., by DSC or XRD) to check for any polymorphic transformations or solvate formation.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Conclusion

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Effect of Substituents on Solubility, Medicinal, Absorption, Emission and Cationic/Anionic Detection Properties of Anthraquinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparative solubility investigations of anthraquinone disperse dyes in near- and supercritical fluids-Science-Chemical Encyclopedia-lookchem [m.lookchem.com]

Friedel-Crafts Acylation of Chlorobenzene with Phthalic Anhydride

An In-depth Technical Guide on the Historical Synthesis Methods of 2-Chloroanthraquinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core historical methods for the synthesis of this compound, an important intermediate in the dye industry and a valuable compound in chemical research. The document details key experimental protocols, presents quantitative data in structured tables for comparative analysis, and includes visualizations of the synthetic pathways.

The most traditional and widely documented method for synthesizing this compound involves a two-step process: the Friedel-Crafts acylation of chlorobenzene (B131634) with phthalic anhydride (B1165640) to form an intermediate, 2-(4-chlorobenzoyl)benzoic acid, followed by a cyclization reaction.

Step 1: Synthesis of 2-(4-chlorobenzoyl)benzoic acid

This initial step involves the condensation of phthalic anhydride and chlorobenzene in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride.[1][2][3] The reaction is a classic example of a Friedel-Crafts acylation.

Experimental Protocol:

In a three-necked flask equipped with a stirring mechanism and a gas absorption device, finely powdered and melted phthalic anhydride is mixed with freshly distilled and dried chlorobenzene.[1] Anhydrous aluminum chloride is then added to the stirred mixture. The reaction mixture is heated to a specified temperature and maintained for several hours.[1] After cooling, the aluminum chloride is decomposed by the addition of water and dilute sulfuric or hydrochloric acid.[1] Unreacted chlorobenzene is subsequently removed by steam distillation. The resulting product, a light yellow powder, is obtained by filtering the mixture, washing the filter cake with water until sulfate (B86663) ions are no longer detected, and then drying.[1]

Step 2: Cyclization to this compound

The intermediate, 2-(4-chlorobenzoyl)benzoic acid, is then cyclized using a strong dehydrating agent, most commonly concentrated sulfuric acid, to yield this compound.[1][2][3]

Experimental Protocol:

Concentrated sulfuric acid (98%) is placed in a three-necked flask.[1] 2-(4-chlorobenzoyl)benzoic acid is slowly added while stirring. The mixture is maintained at a specific temperature for several hours to ensure complete dehydration.[1] Following the reaction, the mixture is carefully poured into cold water, leading to the precipitation of the solid product.[1] The precipitate is filtered and washed with hot water until the filtrate is colorless. The final product, a yellow solid, is obtained after drying to a constant weight.[1]

Quantitative Data for Friedel-Crafts Acylation and Cyclization:

| Step | Reactants | Catalyst/Reagent | Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference |

| Acylation | Phthalic anhydride, Chlorobenzene | Anhydrous aluminum chloride | Not specified | Several hours | Not specified | [1] |

| Cyclization | 2-(4-chlorobenzoyl)benzoic acid | Concentrated sulfuric acid (98%) | 150 | 4 | 97 (practically quantitative) | [2] |

| Acylation | Phthalic anhydride, Monochlorobenzene | Hydrofluoric acid, Boron trifluoride | -40 to +30 | Not specified | 32 (chemical yield of pure chlorobenzoyl-benzoic acid) | [4] |

| Cyclization | Chlorobenzoylbenzoic acid | 100% Sulfuric acid | 150 | Not specified | Not specified | [4] |

Logical Relationship of the Friedel-Crafts Acylation Pathway:

References

Electrophilic substitution mechanism for anthraquinone chlorination

An In-depth Technical Guide to the Electrophilic Substitution Mechanism for Anthraquinone (B42736) Chlorination

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the electrophilic substitution mechanism as it applies to the chlorination of anthraquinone. It covers the core mechanistic principles, regioselectivity, reaction conditions, and detailed experimental protocols, supported by quantitative data and visual diagrams to facilitate understanding.

Introduction to Anthraquinone Reactivity

Anthraquinone is an aromatic diketone with a deactivated ring system. The two electron-withdrawing carbonyl groups reduce the electron density of the benzene (B151609) rings, making electrophilic substitution reactions more challenging compared to benzene or other activated aromatic compounds. Consequently, forcing conditions, such as high temperatures and the use of strong Lewis acid catalysts, are often necessary to achieve chlorination. The carbonyl groups also play a crucial role in directing the regiochemical outcome of the substitution.

The Core Mechanism of Electrophilic Chlorination

The electrophilic chlorination of anthraquinone follows the classical three-step mechanism of electrophilic aromatic substitution:

-

Generation of a strong electrophile: A highly reactive chlorine cation (Cl⁺) or a polarized complex is generated from a chlorine source, typically with the aid of a Lewis acid catalyst.

-

Formation of the Sigma Complex (Arenium Ion): The π-electron system of one of the anthraquinone rings attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion. This step is typically the rate-determining step of the reaction.

-

Deprotonation and Restoration of Aromaticity: A weak base removes a proton from the carbon atom bearing the new chlorine substituent, restoring the aromaticity of the ring and yielding the chloroanthraquinone product.

The overall logical flow of this process is depicted below.

Toxicological Data and Safety Profile of 2-Chloroanthraquinone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available toxicological data and safety profile of 2-Chloroanthraquinone (CAS No. 131-09-9). The information is compiled from various sources to support risk assessment and guide safe handling and use in research and development settings.

Chemical and Physical Properties

This compound is a chlorinated aromatic ketone. It presents as a solid with a melting point of 209-211 °C. It is sparingly soluble in water but soluble in some organic solvents.

Toxicological Data Summary

The toxicological database for this compound is limited, particularly concerning chronic exposure, carcinogenicity, and reproductive toxicity. The available data primarily focuses on acute toxicity and local irritant effects.

Acute Toxicity

Acute toxicity studies indicate that this compound has low to moderate acute toxicity following oral and intraperitoneal administration in rats.

Table 1: Acute Toxicity of this compound

| Test | Species | Route | Endpoint | Value | Reference |

| Acute Lethality | Rat | Oral | LD | >10 g/kg | |

| Acute Lethality | Rat | Intraperitoneal | LD50 | 4310 mg/kg |

Irritation and Sensitization

This compound is reported to be a skin and eye irritant and a potential skin sensitizer.

Table 2: Irritation and Sensitization Potential of this compound

| Test | Species | Results | Classification | Reference |

| Skin Irritation | Rabbit | Irritant | Causes skin irritation | [1] |

| Eye Irritation | Rabbit | Irritant | Causes serious eye irritation | [1] |

| Skin Sensitization | Guinea Pig | Potential Sensitizer | May cause an allergic skin reaction | [2] |

Genotoxicity

There is a notable lack of publicly available data on the genotoxicity of this compound. While studies on other anthraquinone (B42736) derivatives have shown mixed results in genotoxicity assays, no specific data for the 2-chloro derivative was identified. For instance, anthraquinone itself has been reported to be mutagenic in some strains of Salmonella typhimurium in the Ames test, particularly in the absence of metabolic activation[3]. However, a study on 16 other anthraquinone dyes did not include this compound[4]. Given the structural alerts for potential genotoxicity within the anthraquinone class, further investigation is warranted.

Carcinogenicity

No definitive long-term carcinogenicity bioassays on this compound were found in the public domain. The carcinogenicity of anthraquinone and its derivatives has been a subject of study. For example, 2-aminoanthraquinone (B85984) has been shown to be carcinogenic in male rats and both sexes of mice[5][6]. The carcinogenic potential of this compound remains to be elucidated through dedicated studies.

Reproductive and Developmental Toxicity

Experimental Protocols

Detailed methodologies for key toxicological assays are outlined below, based on internationally recognized guidelines.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is used to estimate the acute oral toxicity of a substance.

-

Principle: A stepwise procedure is used where a small number of animals are dosed at a defined starting dose. The outcome of this first step determines the subsequent dosing, either at a higher or lower fixed dose, or the termination of the test.

-

Test Animals: Typically, young adult rats of a single sex (usually females) are used.

-

Procedure:

-

Animals are fasted prior to dosing.

-

The test substance is administered orally by gavage in a single dose.

-

Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

-

Body weights are recorded at specified intervals.

-

A necropsy is performed on all animals at the end of the observation period.

-

Skin Irritation/Corrosion (OECD 404)

This test assesses the potential of a substance to cause skin irritation or corrosion.

-

Principle: The test substance is applied to a small area of the shaved skin of a single animal.

-

Test Animals: Albino rabbits are the recommended species.

-

Procedure:

-

A small area of the animal's back is shaved.

-

0.5 g of the solid test substance, moistened with a suitable vehicle, is applied to the skin and covered with a gauze patch and semi-occlusive dressing.

-

The exposure period is typically 4 hours.

-

After exposure, the patch is removed, and the skin is observed for erythema and edema at specified time points (e.g., 1, 24, 48, and 72 hours).

-

The severity of the skin reactions is scored according to a standardized scale.

-

Eye Irritation/Corrosion (OECD 405)

This test evaluates the potential of a substance to cause eye irritation or damage.

-

Principle: The test substance is instilled into the conjunctival sac of one eye of a single animal.

-

Test Animals: Albino rabbits are the recommended species.

-

Procedure:

-

A single dose of the test substance (0.1 mL for liquids or not more than 0.1 g for solids) is placed in the conjunctival sac of one eye.

-

The other eye remains untreated and serves as a control.

-

The eyes are examined for corneal opacity, iritis, and conjunctival redness and chemosis at 1, 24, 48, and 72 hours after instillation.

-

The severity of the eye reactions is scored according to a standardized scale.

-

Skin Sensitization - Guinea Pig Maximization Test (GPMT) (OECD 406)

The GPMT is a method to assess the potential of a substance to cause skin sensitization.

-

Principle: The test involves an induction phase to sensitize the animals, followed by a challenge phase to elicit a response.

-

Test Animals: Young adult guinea pigs are used.

-

Procedure:

-

Induction Phase: The test substance is administered by intradermal injection (with Freund's Complete Adjuvant) and topical application to the shaved shoulder region.

-

Challenge Phase: After a rest period of 10 to 14 days, a non-irritating concentration of the test substance is applied topically to a shaved flank.

-

The challenge sites are observed for erythema and edema at 24 and 48 hours after patch removal.

-

The incidence and severity of the skin reactions in the test group are compared to a non-sensitized control group.

-

Visualizations

General Toxicological Data Workflow

The following diagram illustrates a typical workflow for gathering and assessing toxicological data for a chemical substance.

Caption: A generalized workflow for toxicological data assessment.

In Vitro Genotoxicity Testing Strategy

The following diagram outlines a common strategy for in vitro genotoxicity testing.

Caption: A tiered approach for in vitro genotoxicity screening.

Conclusion and Recommendations

The available data suggests that this compound has a low to moderate acute toxicity profile but is a skin and eye irritant and a potential skin sensitizer. There is a significant data gap regarding its genotoxic, carcinogenic, and reproductive/developmental effects.

For professionals handling this compound, the following is recommended:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety goggles, and a lab coat, to prevent skin and eye contact.

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.

-

Further Testing: Due to the lack of comprehensive toxicological data, further testing, particularly for genotoxicity, is highly recommended before extensive use or incorporation into products intended for human use. A standard battery of in vitro genotoxicity tests (e.g., Ames test, in vitro micronucleus assay) would be a prudent first step.

This guide is intended for informational purposes and should not be considered a substitute for a comprehensive risk assessment conducted by qualified professionals.

References

- 1. echemi.com [echemi.com]

- 2. This compound | C14H7ClO2 | CID 8553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Mutagenicity of anthraquinone and hydroxylated anthraquinones in the Ames/Salmonella microsome system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Analysis of the genotoxicity of anthraquinone dyes in the mouse lymphoma assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bioassay of 2-aminoanthraquinone for possible carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-Aminoanthraquinone - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

IUPAC nomenclature and common synonyms for 2-Chloroanthraquinone

This technical guide provides a comprehensive overview of 2-Chloroanthraquinone, including its nomenclature, physicochemical properties, synthesis, and key applications relevant to researchers, scientists, and drug development professionals.

IUPAC Nomenclature and Common Synonyms

The systematically correct IUPAC name for this compound is 2-chloro-9,10-anthraquinone or 2-chloroanthracene-9,10-dione [1][2]. It is a halogenated organic compound and a derivative of anthraquinone.[3]

Commonly used synonyms in literature and commercial listings include:

Physicochemical Properties

This compound is a yellow to orange crystalline solid or a pale yellow needle-like crystal.[3][8] It is combustible and has limited volatility with no significant odor at room temperature.[5] The quantitative properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 131-09-9 | [3][9] |

| Molecular Formula | C₁₄H₇ClO₂ | [9] |

| Molecular Weight | 242.66 g/mol | [4][9][10] |

| Melting Point | 209-211 °C | [4][8][10][11] |

| Boiling Point | 292 °C at 30 mmHg | [5] |

| Appearance | Yellow to orange crystalline solid/powder | |

| Solubility | Insoluble in water.[8][12] Soluble in hot benzene, nitrobenzene, ethanol, and acetone.[4][5][8] |

Synthesis and Key Chemical Relationships

This compound is primarily synthesized through a Friedel-Crafts acylation reaction. This process involves the condensation of phthalic anhydride (B1165640) with chlorobenzene (B131634) to form p-chlorobenzoylbenzoic acid, which is then cyclized using sulfuric acid.[4][5][8]

Below is a diagram illustrating the synthesis workflow.

Caption: Synthesis workflow for this compound.

This compound is a significant intermediate in the synthesis of various dyes, such as indanthrone (B1215505).[5] The production of indanthrone involves the conversion of this compound to 2-aminoanthraquinone (B85984) as a key step.[5]

The logical relationship for this conversion is depicted below.

Caption: Role as an intermediate in dye synthesis.

Experimental Protocols

General Synthesis of this compound:

The preparation of this compound is achieved by the condensation of phthalic anhydride and chlorobenzene, which forms p-chlorobenzoylbenzoic acid.[4][8] This intermediate is then cyclized using sulfuric acid to yield the final product.[4][8]

Typical Experimental Procedure for a Photocatalyzed Reaction:

This protocol describes the use of this compound as a photosensitizer in a reaction involving 2-phenyl-1,2,3,4-tetrahydroisoquinoline (B50107).

-

A solution of 2-phenyl-1,2,3,4-tetrahydroisoquinoline (0.3 mmol), this compound (0.021 mmol), and nitromethane (B149229) (1.5 mmol) in methanol (B129727) (3 mL) is prepared in a Pyrex test tube.

-

The reaction mixture is purged with an oxygen balloon.

-

The mixture is stirred and irradiated externally with fluorescent lamps for 20 hours.

-

Following irradiation, the mixture is concentrated in vacuo.

-

The crude product is purified by flash chromatography on silica (B1680970) gel (hexane:EtOAc:Et₃N = 100:10:1) to yield 1-(nitromethyl)-2-phenyl-1,2,3,4-tetrahydroisoquinoline.

Application in Analytical Chemistry:

This compound has been evaluated as a photo-reagent for the analysis of ginsenosides (B1230088) using a photoreduction fluorescence (PRF) detection method coupled with HPLC.[4][10][11]

Applications

The primary applications of this compound are in the following areas:

-

Dye Industry : It serves as a crucial intermediate for the synthesis of various dyes, including vat dyes, disperse dyes, and reactive dyes.[3] Its chemical structure allows for the formation of covalent bonds with fabrics, resulting in permanent coloration.[3]

-

Pharmaceuticals and Agrochemicals : It is used in the preparation of certain pharmaceuticals and agrochemicals.[3]

-

Photography : This compound is utilized as a sensitizer (B1316253) for photographic emulsions, aiding in the formation of light-sensitive materials that capture images.[3]

-

Analytical Chemistry : It has been employed as a photo-reagent in analytical methods, such as the analysis of ginsenosides via photoreduction fluorescence detection.[4][10][11]

Safety Information

This compound is classified with the GHS07 pictogram, indicating it can cause skin sensitization. It is harmful if swallowed and causes skin and serious eye irritation. Appropriate personal protective equipment, such as gloves, eye shields, and a dust mask, should be used when handling this chemical. It is considered a combustible solid.[5]

References

- 1. This compound - Melting point 209.73 ºC [lgcstandards.com]

- 2. This compound - Melting point 209.73 ºC [lgcstandards.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | 131-09-9 [chemicalbook.com]

- 5. 2-Chloranthrachinon – Wikipedia [de.wikipedia.org]

- 6. chemwhat.com [chemwhat.com]

- 7. This compound | C14H7ClO2 | CID 8553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound CAS#: 131-09-9 [m.chemicalbook.com]

- 9. scbt.com [scbt.com]

- 10. 2-氯蒽醌 97% | Sigma-Aldrich [sigmaaldrich.com]

- 11. This compound 97 131-09-9 [sigmaaldrich.com]

- 12. This compound | CAS#:131-09-9 | Chemsrc [chemsrc.com]

Photoreactivity and photochemical properties of anthraquinones

An In-depth Technical Guide on the Photoreactivity and Photochemical Properties of Anthraquinones

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the photoreactivity and photochemical properties of anthraquinones (AQs). Anthraquinones are a class of aromatic compounds that have garnered significant attention for their diverse applications, ranging from industrial dyes to potent photosensitizers in photodynamic therapy (PDT).[1][2][3] Their unique photochemical behavior, characterized by efficient intersystem crossing to the triplet state and subsequent generation of reactive oxygen species (ROS), forms the basis of their utility in various light-mediated technologies.[4] This document delves into the fundamental mechanisms of anthraquinone (B42736) photoexcitation, details key quantitative photochemical parameters, provides experimental protocols for their characterization, and illustrates the cellular signaling pathways implicated in their photodynamic action.

Core Photochemical Principles

The photoreactivity of anthraquinones is initiated by the absorption of light, typically in the UV-A or visible region, which elevates the molecule from its ground state (S₀) to an excited singlet state (S₁).[4] Due to the presence of carbonyl groups, AQs exhibit strong electron-accepting capabilities.[4] The excited singlet state is short-lived and can undergo intersystem crossing (ISC) to a longer-lived triplet state (T₁).[4] This triplet state is the primary photoactive species responsible for the subsequent photochemical reactions.

Anthraquinone-sensitized photoreactions can proceed via two main pathways, known as Type I and Type II mechanisms.[4][5]

-

Type I Mechanism: Involves electron or hydrogen atom transfer between the excited triplet state of the anthraquinone (³AQ*) and a substrate molecule. This results in the formation of a semiquinone radical anion (AQ•⁻) and a substrate radical. The AQ•⁻ can then react with molecular oxygen (³O₂) to produce superoxide (B77818) anions (O₂•⁻), which can further lead to the generation of other ROS such as hydroxyl radicals (•OH).[4]

-

Type II Mechanism: Involves the transfer of energy from the excited triplet anthraquinone (³AQ*) directly to ground-state molecular oxygen (³O₂). This process generates highly reactive singlet oxygen (¹O₂).[4]

The relative contribution of Type I and Type II mechanisms depends on factors such as the concentration of the substrate and oxygen, the solvent, and the specific chemical structure of the anthraquinone derivative.[4]

Quantitative Photochemical Data

The efficiency of anthraquinones as photosensitizers is determined by several key quantitative parameters. The following tables summarize reported values for triplet quantum yields (ΦT) and singlet oxygen quantum yields (ΦΔ) for various anthraquinone derivatives.

Table 1: Triplet Quantum Yields (ΦT) of Selected Anthraquinone Derivatives

| Anthraquinone Derivative | Solvent | Triplet Quantum Yield (ΦT) | Reference |

| 9,10-Anthraquinone (AQ) | Benzene | 0.90 | [6] |

| 1-Hydroxyanthraquinone | Toluene | 0.17 | [6] |

| 1,8-Dihydroxyanthraquinone | Acetonitrile | ≤ 0.5 | [7] |

| 1,4-Dihydroxyanthraquinone | Acetonitrile | ≤ 0.5 | [7] |

| 2,6-Dihydroxyanthraquinone | Acetonitrile | ≤ 0.7 | [7] |

| 1-Aminoanthraquinone | Toluene | 0.03 | [8] |

| 2-Aminoanthraquinone | Toluene | 0.02 | [8] |

| 1,4-Diaminoanthraquinone | Toluene | < 0.01 | [8] |

| Anthraquinone-2-sulfonate (AQS) | Water | ~1.0 | [3] |

Table 2: Singlet Oxygen Quantum Yields (ΦΔ) of Selected Anthraquinone Derivatives

| Anthraquinone Derivative | Solvent | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |

| 1,8-Dihydroxyanthraquinone | Acetonitrile | ≤ 0.3 | [7] |

| 1,4-Dihydroxyanthraquinone | Acetonitrile | ≤ 0.3 | [7] |

| 2,6-Dihydroxyanthraquinone | Acetonitrile | 0.65 | [7] |

| 1-Amino-4-hydroxy-2-phenoxy-AQ | Chloroform | 0.14 | [9] |

| Emodin | Acetonitrile | 0.23 | |

| Parietin | |||

| Hypericin | ~0.7 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the photochemical and photobiological properties of anthraquinones.

Determination of Singlet Oxygen Quantum Yield (ΦΔ)

Principle: The singlet oxygen quantum yield is determined by a relative method, comparing the rate of photooxidation of a singlet oxygen scavenger in the presence of the sample to that in the presence of a standard photosensitizer with a known ΦΔ. 1,3-Diphenylisobenzofuran (DPBF) is a common scavenger that is irreversibly oxidized by singlet oxygen, leading to a decrease in its absorbance or fluorescence.

Materials:

-

Test anthraquinone derivative

-

Standard photosensitizer (e.g., Rose Bengal, ΦΔ = 0.76 in methanol)

-

1,3-Diphenylisobenzofuran (DPBF)

-

Spectroscopic grade solvent (e.g., methanol, acetonitrile)

-

UV-Vis spectrophotometer or spectrofluorometer

-

Light source with a specific wavelength (e.g., laser or filtered lamp)

-

Quartz cuvettes

Procedure:

-

Solution Preparation: Prepare stock solutions of the test anthraquinone, the standard photosensitizer, and DPBF in the chosen solvent. All solutions containing DPBF should be prepared in the dark to prevent photodegradation.[1]

-

Absorbance Matching: Prepare sample and reference solutions in quartz cuvettes containing DPBF and either the test anthraquinone or the standard photosensitizer. The concentrations of the photosensitizers should be adjusted so that their absorbance at the irradiation wavelength is identical (typically between 0.05 and 0.1).[1]

-

Irradiation: Irradiate the sample and reference solutions with a monochromatic light source at a wavelength where only the photosensitizer absorbs. The solutions should be stirred continuously during irradiation.

-

Monitoring DPBF Decay: At regular time intervals, stop the irradiation and record the absorbance or fluorescence of DPBF. The absorbance is typically monitored at its maximum absorption wavelength (~410-415 nm).

-

Data Analysis: Plot the change in DPBF absorbance (or fluorescence) against irradiation time for both the sample and the reference. The initial rates of DPBF decay are determined from the slopes of these plots.

-

Calculation of ΦΔ: The singlet oxygen quantum yield of the test anthraquinone (ΦΔ_sample) is calculated using the following equation:

ΦΔ_sample = ΦΔ_ref * (k_sample / k_ref)

where ΦΔ_ref is the singlet oxygen quantum yield of the reference, and k_sample and k_ref are the rates of DPBF decay for the sample and reference, respectively.

Determination of Triplet Quantum Yield (ΦT) by Laser Flash Photolysis

Principle: Laser flash photolysis is a powerful technique to study the properties of transient species like triplet states. The triplet quantum yield can be determined by a comparative method, relating the transient absorbance of the sample's triplet state to that of a standard with a known ΦT and triplet-triplet extinction coefficient.

Materials:

-

Test anthraquinone derivative

-

Standard compound with known ΦT (e.g., benzophenone (B1666685) in benzene, ΦT ≈ 1.0)

-

Spectroscopic grade solvent

-

Laser flash photolysis setup (pulsed laser for excitation, probe lamp, monochromator, detector)

-

Degassing equipment (for removing oxygen)

Procedure:

-

Sample Preparation: Prepare solutions of the test anthraquinone and the standard in the chosen solvent. The concentrations should be adjusted to have similar absorbance at the laser excitation wavelength.

-

Deoxygenation: The solutions must be thoroughly deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) or by freeze-pump-thaw cycles, as oxygen quenches the triplet state.

-

Transient Absorption Measurement: Excite the sample with a short laser pulse and monitor the change in absorbance of the probe light as a function of time at a wavelength where the triplet state absorbs.

-

Data Acquisition: Record the transient absorption spectrum and the decay kinetics of the triplet state. The maximum transient absorbance (ΔOD) immediately after the laser flash is proportional to the concentration of the triplet state formed.

-

Calculation of ΦT: The triplet quantum yield of the sample (ΦT_sample) can be calculated using the following equation, assuming identical excitation conditions and absorbance at the excitation wavelength:

ΦT_sample = ΦT_std * (ΔOD_sample / ΔOD_std) * (εT_std / εT_sample)

where ΦT_std is the triplet quantum yield of the standard, ΔOD is the maximum transient absorbance, and εT is the triplet-triplet molar extinction coefficient.

Assessment of Photocytotoxicity by MTT Assay

Principle: The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.

Materials:

-

Cancer cell line (e.g., HeLa, A549)

-

Cell culture medium and supplements (e.g., DMEM, FBS, penicillin-streptomycin)

-

Test anthraquinone derivative

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

-

96-well cell culture plates

-

Light source for irradiation (e.g., LED array)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Incubation: Treat the cells with various concentrations of the anthraquinone derivative for a specific duration (e.g., 24 hours). Include untreated control wells.

-

Irradiation: After incubation, wash the cells with PBS and replace the medium with fresh, phenol (B47542) red-free medium. Expose the cells to light for a defined period. Keep a set of plates treated with the compound in the dark as a control for dark toxicity.

-

MTT Incubation: After irradiation, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.[10]

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[10]

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. The IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell viability) can be determined from the dose-response curve.

Detection of Superoxide Radicals by EPR Spectroscopy

Principle: Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique for detecting species with unpaired electrons, such as free radicals. Due to the short lifetime of superoxide radicals, a spin trapping agent is used to form a more stable radical adduct that can be detected by EPR. 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) is a common spin trap for superoxide.

Materials:

-

Test anthraquinone derivative

-

DMPO (spin trapping agent)

-

Buffer solution (e.g., phosphate-buffered saline)

-

Light source for irradiation

-

EPR spectrometer

Procedure:

-

Sample Preparation: Prepare a solution containing the test anthraquinone and DMPO in the buffer.

-

Irradiation: Irradiate the sample solution with light directly within the EPR cavity or transfer it to the cavity immediately after irradiation.

-

EPR Spectrum Acquisition: Record the EPR spectrum. The formation of the DMPO-OOH• adduct, which is the trapped form of the superoxide radical, will produce a characteristic multi-line EPR signal.

-

Spectrum Analysis: Analyze the hyperfine coupling constants of the EPR spectrum to confirm the identity of the trapped radical. The intensity of the signal is proportional to the amount of superoxide radical generated.

Visualization of Signaling Pathways and Workflows

The photodynamic action of anthraquinones on cancer cells involves the activation of complex signaling pathways, leading to different cellular outcomes such as apoptosis, necrosis, or survival.

General Mechanism of Anthraquinone Photoreactivity

The following diagram illustrates the fundamental photochemical processes of anthraquinones upon light absorption.

Caption: General mechanism of anthraquinone photoreactivity leading to Type I and Type II reactions.

Experimental Workflow for Photocytotoxicity Assessment

This diagram outlines the key steps in evaluating the phototoxic effects of an anthraquinone derivative on cancer cells.

Caption: Experimental workflow for assessing photocytotoxicity using the MTT assay.

Signaling Pathways in Anthraquinone-Mediated PDT

Upon generation of ROS, a cascade of intracellular signaling events is initiated, which can lead to apoptosis, a form of programmed cell death. This diagram illustrates some of the key pathways involved.

Caption: Key signaling pathways leading to apoptosis in anthraquinone-mediated PDT.

Conclusion

Anthraquinones represent a versatile class of photoactive molecules with significant potential in various scientific and therapeutic fields. A thorough understanding of their photochemical properties, underpinned by robust quantitative data and standardized experimental protocols, is essential for their rational design and application. The ability to generate reactive oxygen species with high efficiency upon light activation makes them particularly promising candidates for the development of novel photosensitizers for photodynamic therapy. Future research will likely focus on the synthesis of new anthraquinone derivatives with optimized photophysical and biological properties, including enhanced absorption in the near-infrared region for deeper tissue penetration and improved tumor selectivity.

References

- 1. research.cbc.osu.edu [research.cbc.osu.edu]

- 2. nist.gov [nist.gov]

- 3. Anthraquinones-based photocatalysis: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. par.nsf.gov [par.nsf.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 9. pubs.aip.org [pubs.aip.org]

- 10. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to the Fundamental Reaction Mechanisms of 2-Chloroanthraquinone

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core reaction mechanisms involving 2-Chloroanthraquinone. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed insights into its synthesis, reactivity, and potential applications. This guide includes summaries of quantitative data, detailed experimental protocols, and visualizations of key pathways to facilitate a deeper understanding of this important chemical compound.

Introduction to this compound

This compound is a chlorinated derivative of anthraquinone (B42736), a polycyclic aromatic ketone. It serves as a crucial intermediate in the synthesis of a wide range of dyes, pigments, and biologically active molecules.[1][2] Its chemical structure, featuring an electron-withdrawing anthraquinone core and a halogen substituent, imparts unique reactivity that is central to its utility in organic synthesis and medicinal chemistry. This guide will explore the fundamental reaction mechanisms that govern the chemical behavior of this compound.

Synthesis of this compound

The primary industrial synthesis of this compound is achieved through a two-step process involving a Friedel-Crafts acylation followed by an intramolecular cyclization.[3][4][5]

Friedel-Crafts Acylation of Chlorobenzene (B131634) with Phthalic Anhydride (B1165640)

The initial step involves the reaction of chlorobenzene with phthalic anhydride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), to form 2-(4-chlorobenzoyl)benzoic acid.[4][5]

Mechanism: The reaction proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid activates the phthalic anhydride, generating a highly electrophilic acylium ion. This electrophile then attacks the electron-rich aromatic ring of chlorobenzene, preferentially at the para position due to steric hindrance at the ortho positions, to form a sigma complex. Subsequent deprotonation re-establishes aromaticity, yielding the 2-(4-chlorobenzoyl)benzoic acid product.

Caption: Friedel-Crafts acylation of chlorobenzene.

Intramolecular Cyclization

The 2-(4-chlorobenzoyl)benzoic acid intermediate is then cyclized in the presence of a strong acid, such as concentrated sulfuric acid or oleum, to yield this compound.[3][6]

Mechanism: This step is an intramolecular electrophilic aromatic substitution (acylation). Protonation of the carboxylic acid group by the strong acid facilitates the formation of an acylium ion, which then attacks the adjacent aromatic ring to form the tricyclic anthraquinone structure.

References

- 1. US1340603A - Process of making 2-aminoanthraquinone - Google Patents [patents.google.com]

- 2. Preparations of anthraquinone and naphthoquinone derivatives and their cytotoxic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anthraquinone Derivatives as Potent Inhibitors of c-Met Kinase and the Extracellular Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. benchchem.com [benchchem.com]

- 6. CN103360229A - Method for preparing 2-ethylanthraquinone by continuous 2-(4-alkylbenzoyl)benzoic acid ring-closing reaction - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of 2-Chloroanthraquinone from Anthraquinone

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory synthesis of 2-chloroanthraquinone, a crucial intermediate in the production of anthraquinone (B42736) dyes.[1] The primary method outlined involves a two-step process starting from anthraquinone: sulfonation to produce anthraquinone-2-sulfonic acid, followed by chlorination to yield the final product.[2][3][4]

Overview of the Synthetic Pathway

The synthesis of this compound from anthraquinone is typically achieved through an electrophilic substitution reaction. A common and effective industrial method involves the sulfonation of anthraquinone, followed by the replacement of the sulfonic acid group with a chlorine atom.[4] This indirect route is often preferred as direct chlorination can be less selective.

The overall reaction can be summarized as follows:

-

Sulfonation: Anthraquinone is reacted with sulfuric acid to introduce a sulfonic acid group, primarily at the beta-position (C-2).

-

Chlorination: The resulting anthraquinone-2-sulfonic acid is then treated with a chlorinating agent, such as a mixture of sodium chloride and sodium chlorate (B79027) in an acidic medium, to replace the sulfonate group with chlorine.[3]

Experimental Protocols

Materials and Reagents

| Reagent | Formula | Purity | Supplier |

| Anthraquinone | C₁₄H₈O₂ | ≥98% | Sigma-Aldrich |

| Sulfuric Acid | H₂SO₄ | 98% | Fisher Scientific |

| Sodium Chloride | NaCl | ≥99% | VWR |

| Sodium Chlorate | NaClO₃ | ≥99% | Sigma-Aldrich |

| Sodium Hydroxide | NaOH | ≥97% | EMD Millipore |

| Ethyl Acetate | C₄H₈O₂ | ≥99.5% | Fisher Scientific |

| Anhydrous Magnesium Sulfate | MgSO₄ | ≥97% | Sigma-Aldrich |

Protocol 1: Two-Step Synthesis of this compound via Sulfonation and Chlorination

Step 1: Sulfonation of Anthraquinone

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, carefully add 10 parts of anthraquinone to a solution of sulfuric acid.

-

Heat the mixture to the desired sulfonation temperature and maintain for several hours with continuous stirring to ensure the reaction proceeds to completion, yielding anthraquinone-2-sulfonic acid.

-

After cooling, the reaction mixture is poured into a large volume of water to precipitate the product.

-

Filter the precipitate and wash with water until the filtrate is neutral.

Step 2: Chlorination of Anthraquinone-2-Sulfonic Acid

-

The crude anthraquinone-2-sulfonic acid from the previous step is dissolved in 400 parts of water.

-

To this solution, add 30 parts of concentrated sulfuric acid (93%).[3]

-

Heat the mixture to boiling.

-

Slowly add a solution of 5 parts of sodium chloride and 5 parts of sodium chlorate dissolved in 30 parts of water to the boiling reaction mixture.[3] The addition should be dropwise to control the release of nascent chlorine.[3]

-

After the addition is complete, continue to reflux the mixture for an additional hour.

-

The precipitated this compound is then collected by suction filtration.

-

Wash the solid product with hot water until the washings are free of acid.

-

Dry the product in a vacuum oven at 100°C.

-

The final product is a pale yellow, needle-shaped crystal.[1]

Purification

The crude this compound can be purified by recrystallization from a suitable solvent such as hot benzene, nitrobenzene, or toluene (B28343) to obtain pale yellow needle-shaped crystals.[1]

Quantitative Data Summary

| Parameter | Value | Reference |

| Yield | ~83% | [1][5] |

| Melting Point | 211-211.2°C | [1][5] |

Note: The cited yield and melting point are for a similar synthesis of a chloroanthraquinone derivative and serve as a representative example of what can be expected.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. US1761620A - Method for the preparation of chlorinated anthraquinones - Google Patents [patents.google.com]

- 4. Anthraquinone - Wikipedia [en.wikipedia.org]

- 5. CN101717329B - Synthesis method of chloroanthraquinone - Google Patents [patents.google.com]

The Role of 2-Chloroanthraquinone in the Synthesis of High-Performance Vat Dyes: Application Notes and Protocols

Introduction

2-Chloroanthraquinone is a pivotal intermediate in the synthesis of a variety of high-performance anthraquinone (B42736) vat dyes. These dyes are prized for their exceptional fastness properties, including outstanding light, wash, and chemical resistance, making them suitable for demanding applications such as dyeing cotton for workwear, military uniforms, and high-quality textiles. The reactivity of the chlorine atom in the 2-position of the anthraquinone core allows for the construction of complex, conjugated systems that are characteristic of these durable colorants. This document provides detailed application notes and experimental protocols for the use of this compound as a precursor to anthrimide (B1580620) and subsequently carbazole-based vat dyes.

Core Synthetic Pathway: From this compound to Carbazole (B46965) Vat Dyes

The primary synthetic route involves a two-step process:

-

Ullmann Condensation: Formation of an anthrimide (a dianthraquinonylamine) by the copper-catalyzed reaction of this compound with an aminoanthraquinone.

-

Carbazolization: Intramolecular cyclization of the anthrimide intermediate to form a stable carbazole structure, which constitutes the final vat dye.

Application of 2-Chloroanthraquinone in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloroanthraquinone is a versatile chemical intermediate, recognized for its utility in the synthesis of a variety of dyes and pigments. Beyond these traditional applications, its reactive chlorine atom makes it a valuable precursor in the development of pharmaceutical agents. Specifically, this compound serves as a key building block for the synthesis of potent anti-cancer agents, most notably analogues of Mitoxantrone. These synthetic anthracenedione derivatives are known for their significant activity as DNA intercalators and inhibitors of topoisomerase II, a critical enzyme in DNA replication and repair.[1][2] This document provides detailed application notes, experimental protocols, and relevant data for the use of this compound in the synthesis of pharmaceutical intermediates.

Application in the Synthesis of Mitoxantrone Analogues

Mitoxantrone is an established chemotherapeutic agent used in the treatment of various cancers, including metastatic breast cancer, acute myeloid leukemia, and multiple sclerosis.[3] A key structural feature of Mitoxantrone and its analogues is the diamino-substituted anthraquinone (B42736) core. This compound provides a convenient starting point for the introduction of these crucial amino functionalities through nucleophilic aromatic substitution reactions, such as the Ullmann condensation.[4][5] By reacting this compound with various aliphatic and aromatic amines, a diverse library of intermediates can be generated, which can then be further elaborated to yield novel Mitoxantrone analogues with potentially improved efficacy and reduced side effects.

Experimental Protocols

Protocol 1: Synthesis of a Diaminoanthraquinone Intermediate via Ullmann Condensation

This protocol describes a general procedure for the synthesis of a 1,4-diaminoanthraquinone (B121737) derivative from this compound and an appropriate amine, which can serve as a key intermediate for Mitoxantrone analogues.

Materials:

-

This compound

-

Amine (e.g., ethylenediamine)

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethanol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine this compound (1.0 eq), the desired amine (2.5 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a suitable concentration (e.g., 0.5 M with respect to this compound).

-

Reaction: Heat the reaction mixture to 120-140 °C and stir vigorously under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing ice-water and stir.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash with water, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to obtain the pure diaminoanthraquinone intermediate.

Safety Precautions:

-

All manipulations should be performed in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

DMF is a skin and respiratory irritant; handle with care.

-

Copper salts are toxic; avoid inhalation and skin contact.

Quantitative Data

The following table summarizes the in vitro cytotoxic activity of Mitoxantrone and several of its analogues against various human cancer cell lines. The IC₅₀ value represents the concentration of the compound required to inhibit the growth of 50% of the cells.

| Compound | Cell Line | Cancer Type | IC₅₀ (nM) | Reference |

| Mitoxantrone | MCF-7 | Breast Carcinoma | 101.16 ± 18.49 | [6] |

| Mitoxantrone | HeLa | Cervical Cancer | 59.36 ± 5.24 | [6] |

| Mitoxantrone | MDA-MB-231 | Breast Cancer | 29 | [3] |

| Mitoxantrone | MDA-MB-468 | Breast Cancer | - | [3] |

| Mitoxantrone | MCF-7 | Breast Cancer | 75 | [3] |

| Mitoxantrone | HL-60 | Promyelocytic Leukemia | - | [7] |

| Mitoxantrone | THP-1 | Acute Monocytic Leukemia | - | [7] |

| Analogue 3 | MCF-7 | Breast Carcinoma | 107.93 ± 3.9 | [6] |

| Analogue 3 | HeLa | Cervical Cancer | 73.82 ± 5.23 | [6] |

| Analogue 4 | MCF-7 | Breast Carcinoma | 105.78 ± 5.18 | [6] |

| Analogue 4 | HeLa | Cervical Cancer | 73.7 ± 0.89 | [6] |

| Analogue 5 | MCF-7 | Breast Carcinoma | 112.65 ± 5.69 | [6] |

| Analogue 5 | HeLa | Cervical Cancer | 75.66 ± 13.61 | [6] |

| Analogue 6 | MCF-7 | Breast Carcinoma | 115.2 ± 10.53 | [6] |

| Analogue 6 | HeLa | Cervical Cancer | 79.51 ± 7.28 | [6] |

| Analogue 7 | MCF-7 | Breast Carcinoma | 104.48 ± 7.86 | [6] |

| Analogue 7 | HeLa | Cervical Cancer | 76.88 ± 3.49 | [6] |

Visualizations

Caption: Synthetic workflow for Mitoxantrone analogues.

Caption: Mechanism of Topoisomerase II inhibition.

References

- 1. researchgate.net [researchgate.net]

- 2. Mitoxantrones for Cancer Treatment and there Side Effects [jscimedcentral.com]

- 3. mdpi.com [mdpi.com]

- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 5. Ullmann Reaction [organic-chemistry.org]

- 6. sphinxsai.com [sphinxsai.com]

- 7. researchgate.net [researchgate.net]

Application Note and Protocol: Step-by-Step Synthesis of 2-Chlorobenzoylbenzoic Acid via Friedel-Crafts Acylation

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(Chlorobenzoyl)benzoic acid is a valuable organic intermediate, primarily utilized as a precursor in the synthesis of various pharmaceuticals and dyes. For instance, 2-(4-chlorobenzoyl)benzoic acid is a key starting material for chlorthalidone, a diuretic medication used to treat hypertension[1]. The most common and established method for its synthesis is the Friedel-Crafts acylation of chlorobenzene (B131634) with phthalic anhydride (B1165640).[2]

This application note provides a detailed protocol for the synthesis of 2-chlorobenzoylbenzoic acid. The reaction proceeds via an electrophilic aromatic substitution, where a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), facilitates the acylation of the chlorobenzene ring.[3][4] A critical aspect of this reaction is the use of stoichiometric amounts of the Lewis acid, as it forms a stable complex with the resulting ketone product, which must be hydrolyzed during the work-up phase to isolate the desired acid.[5][6]

Data Presentation: Reaction Parameters

The following table summarizes representative quantitative data for the Friedel-Crafts acylation to produce benzoylbenzoic acid derivatives.

| Parameter | Value/Condition | Source |

| Reactants | ||

| Phthalic Anhydride | 1.0 equivalent | [2][6] |

| Chlorobenzene | 1.25 equivalents (or as solvent) | [2] |

| Catalyst | ||

| Anhydrous Aluminum Chloride (AlCl₃) | 2.0 - 2.2 equivalents | [2][6] |

| Solvent | Chlorobenzene or Dichloromethane | [2][3] |

| Reaction Temperature | 0°C initially, then warm to RT or reflux | [3][6] |

| Reaction Time | 45 minutes - 6 hours | [2][3] |

| Reported Yield | 56% for 2-(4-chlorobenzoyl)benzoic acid | [7] |

Experimental Workflow Diagram

Caption: Workflow for the Friedel-Crafts synthesis of 2-chlorobenzoylbenzoic acid.

Experimental Protocol

This protocol details the synthesis of 2-(4-chlorobenzoyl)benzoic acid as a representative example.

Materials and Reagents:

-

Phthalic Anhydride (C₈H₄O₃)

-

Chlorobenzene (C₆H₅Cl), anhydrous

-

Aluminum Chloride (AlCl₃), anhydrous

-

Hydrochloric Acid (HCl), concentrated

-

Ethyl Acetate (B1210297) (EtOAc) or Diethyl Ether

-

Brine (saturated NaCl solution)

-

Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄), anhydrous

-

Silica (B1680970) Gel for column chromatography

-

Crushed Ice

Equipment:

-

Round-bottom flask

-

Reflux condenser with a drying tube (e.g., CaCl₂)

-

Addition funnel (optional)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

-

Fume hood

Procedure:

-

Reaction Setup:

-

Ensure all glassware is thoroughly oven-dried to prevent moisture from deactivating the catalyst.[6]

-

Assemble a round-bottom flask with a magnetic stir bar and a reflux condenser under a fume hood. Attach a drying tube to the top of the condenser.

-

-

Reactant Charging and Catalyst Addition:

-

To the flask, add phthalic anhydride (e.g., 2.36 g, 16 mmol) and an excess of chlorobenzene (e.g., 20 mmol, which also acts as the solvent).[2]

-

Cool the mixture in an ice bath to 0°C.

-

Slowly and in portions, add anhydrous aluminum chloride (e.g., 4.36 g, 32 mmol) to the stirred mixture.[2][6] Control the rate of addition to manage the exothermic reaction and the evolution of HCl gas.

-

-

Reaction:

-

Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Stir the reaction mixture for 4-6 hours. The progress can be monitored using Thin Layer Chromatography (TLC).[3] Alternative methods may involve grinding the reactants together for a shorter duration.[2]

-

-

Work-up and Isolation:

-

Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated HCl (e.g., 15-20 mL).[8] This step hydrolyzes the aluminum chloride-ketone complex.

-

Transfer the resulting mixture to a separatory funnel.

-